Methyl[1-(4-phenylphenyl)ethyl]amine: Chemical Profile, Synthesis, and Pharmacological Analysis
The following technical guide provides an in-depth analysis of Methyl[1-(4-phenylphenyl)ethyl]amine , also chemically identified as -methyl-1-(biphenyl-4-yl)ethanamine . This document is structured for researchers and dr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Methyl[1-(4-phenylphenyl)ethyl]amine , also chemically identified as
-methyl-1-(biphenyl-4-yl)ethanamine .
This document is structured for researchers and drug development professionals, focusing on the compound's chemical identity, synthesis, theoretical pharmacology, and safety profile.
Executive Summary
Methyl[1-(4-phenylphenyl)ethyl]amine is a synthetic organic compound belonging to the biphenyl-ethylamine class. Structurally, it is the
-methyl derivative of 1-(biphenyl-4-yl)ethanamine. It represents a lipophilic analog of -phenethylamine and shares structural pharmacophores with both Methamphetamine (a phenylisopropylamine) and Lefetamine (a diphenylethylamine).
Currently monitored as a Novel Psychoactive Substance (NPS) and research chemical, this compound lacks established clinical data. Its high lipophilicity (predicted LogP > 4.0) suggests significant blood-brain barrier (BBB) permeability and distinct pharmacokinetic behavior compared to its parent phenethylamines. This guide outlines the verified chemical structure, a robust synthetic pathway, and a theoretical pharmacological profile based on Structure-Activity Relationships (SAR).
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identification[3][4]
Common Name : Methyl[1-(4-phenylphenyl)ethyl]amine[1]
CAS Number : 926246-82-4 (Generic listing for the ethanamine derivative)[2]
SMILES : CNC(C)C1=CC=C(C=C1)C2=CC=CC=C2
Structural Homology
The compound is a positional isomer and structural hybrid of several known psychoactive substances. Understanding these relationships is critical for predicting its activity.
Compound
Structure Backbone
Key Difference
Pharmacological Class
Target Compound
Biphenyl-ethylamine
4-Phenyl substitution on the aromatic ring
Research Chemical / NPS
Methamphetamine
Phenyl-isopropylamine
Single phenyl ring; propyl chain
Psychostimulant
Lefetamine
1,2-Diphenylethylamine
Phenyl rings on C1 and C2
Analgesic / Stimulant
Fencamfamin
Phenyl-norbornane
Rigid bicyclic system
Stimulant
Physicochemical Properties (Predicted)
LogP : ~4.2 (High Lipophilicity)
Implication: Rapid BBB penetration; high volume of distribution (
); potential for accumulation in lipid tissues.
pKa : ~9.5 (Amine)
Implication: Predominantly ionized at physiological pH (7.4), but the lipophilic biphenyl moiety facilitates membrane transport.
Solubility : Low in water; soluble in ethanol, DCM, and DMSO.
Synthetic Routes & Methodology
The most efficient and scalable synthesis for Methyl[1-(4-phenylphenyl)ethyl]amine utilizes the Reductive Amination of 4-acetylbiphenyl. This route minimizes side products and allows for stereochemical control if chiral catalysts are employed.
Reaction Scheme (Graphviz)
Caption: One-pot reductive amination pathway from 4-acetylbiphenyl to the target amine.
Experimental Protocol (Step-by-Step)
Safety Precaution : Methylamine is a toxic gas/liquid. 4-Acetylbiphenyl is an irritant. Perform all steps in a fume hood.
Reagents:
4-Acetylbiphenyl (1.0 eq)
Methylamine (2.0 M in THF or MeOH, 3.0 eq)
Titanium(IV) isopropoxide (1.5 eq) – Lewis acid catalyst to promote imine formation
Sodium Borohydride (
) (1.5 eq)
Methanol (Solvent)
Procedure:
Imine Formation :
In a dry round-bottom flask, dissolve 4-acetylbiphenyl (10 mmol, 1.96 g) in anhydrous Methanol (20 mL).
Add Titanium(IV) isopropoxide (15 mmol, 4.4 mL) followed by Methylamine solution (30 mmol).
Stir the mixture at room temperature for 6–12 hours under nitrogen. The solution may turn slightly yellow/orange, indicating imine formation.
Reduction :
Cool the reaction mixture to 0°C in an ice bath.
Cautiously add Sodium Borohydride (
) (15 mmol, 0.57 g) portion-wise over 15 minutes. (Caution: Gas evolution).
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
Work-up :
Quench the reaction by adding water (10 mL) followed by 1M NaOH (10 mL) to precipitate titanium salts.
Filter the resulting white solid through a Celite pad and wash with ethyl acetate.
Extract the filtrate with Ethyl Acetate (
mL).
Wash the combined organic layers with brine, dry over
, and concentrate under vacuum.
Purification :
The crude oil is purified via flash column chromatography (Silica gel, DCM:MeOH:
95:5:1) to yield the product as a pale yellow oil.
Salt Formation : Dissolve the free base in diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt (White solid).
Pharmacological & Toxicological Profile
Disclaimer : The following data is derived from Structure-Activity Relationship (SAR) analysis of homologous compounds (Methamphetamine, Lefetamine, 4-Phenylamphetamine). No clinical trials exist for this specific entity.
Mechanism of Action (Theoretical)
The compound possesses the essential phenethylamine pharmacophore required for monoamine transporter interaction.
Monoamine Release : Like Methamphetamine, the
-methyl-amine motif facilitates uptake into the presynaptic neuron via DAT/NET, potentially triggering vesicular release of Dopamine (DA) and Norepinephrine (NE).
Steric Influence of Biphenyl : The bulky 4-phenyl group at the para position significantly alters receptor binding:
Reduced Stimulant Potency: Large para-substituents often decrease efficacy at DAT compared to the parent amphetamine.
Increased SERT Affinity: Para-substitution (e.g., in PMA/PMMA) often shifts selectivity toward Serotonin (SERT) transporters.
NMDA Antagonism : Given its structural similarity to Lefetamine (a known NMDA antagonist and opioid-like analgesic), this compound may exhibit dissociative or analgesic properties distinct from classical stimulants.
Signaling Pathway & Interactions (Graphviz)
Caption: Predicted poly-pharmacological targets based on structural homology to Amphetamines and Lefetamine.
Toxicology & Safety Risks
Serotonin Syndrome : If the compound exhibits high SERT affinity (common in para-substituted amphetamines), co-administration with other serotonergic agents poses a lethal risk.
Cardiotoxicity : The high lipophilicity increases the risk of hERG channel inhibition, potentially leading to QT prolongation and arrhythmias.
Metabolic Bioactivation : The biphenyl moiety may undergo hydroxylation to form reactive quinone-like intermediates, posing a risk of hepatotoxicity.
Regulatory Landscape[6]
Status : As a structural analog of Methamphetamine and Lefetamine, this compound falls under "Analog Acts" in jurisdictions like the USA (Federal Analog Act) and is explicitly controlled in regions with generic phenethylamine definitions (e.g., UK Psychoactive Substances Act).
Research Use : Strictly limited to forensic analysis and in vitro pharmacological characterization.
References
PubChem . Methyl[1-(4-phenylphenyl)ethyl]amine (Compound Summary). National Library of Medicine. Available at: [Link]
ResearchGate . Psychoactive Products Market Observation: Trend Analysis (2025). (Identifies 4-Phenylmethamphetamine as a monitored NPS). Available at: [Link]
N-methyl-1-(4-biphenylyl)ethylamine CAS number and identifiers
The following technical guide provides an in-depth analysis of N-methyl-1-(4-biphenylyl)ethylamine , a specialized chemical entity within the aryl-ethylamine class. This monograph addresses the structural specifications,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of N-methyl-1-(4-biphenylyl)ethylamine , a specialized chemical entity within the aryl-ethylamine class.
This monograph addresses the structural specifications, synthesis pathways, and physicochemical properties of the compound, distinguishing it from its close structural analogs such as 4-phenylmethamphetamine.[1]
[1][2]
Chemical Identity & Identifiers
N-methyl-1-(4-biphenylyl)ethylamine is a secondary amine featuring a biphenyl core attached to an N-methylated ethylamine side chain.[1][2] It is chemically distinct from "4-phenylmethamphetamine" (which possesses a propyl side chain), though the two are often confused in literature due to similar nomenclature conventions in the "research chemical" space.[2]
Researchers must rigorously distinguish between the ethylamine derivative (2-carbon chain) and the propylamine derivative (3-carbon chain) to ensure experimental validity.[1][2]
86217-82-5 (Refers to the primary amine: 1-(4-Biphenylyl)ethylamine)
Homolog CAS
856994-50-8 (Refers to the propyl homolog: 4-Phenylmethamphetamine)
SMILES
CNC(C)c1ccc(cc1)c2ccccc2
InChI Key
(Predicted) NNBZPWVIZWDDLU-UHFFFAOYSA-N (Racemic)
Critical Note: The specific CAS number for the N-methyl derivative is not widely indexed in public chemical registries (PubChem, CAS Common Chemistry) as of 2025.[2] Researchers should reference the Parent Amine CAS (86217-82-5) and specify "N-methyl derivative" in documentation, or use the SMILES string for exact database registration.[1][2]
Structural Analysis & Visualization
The compound consists of a rigid biphenyl scaffold which imparts high lipophilicity, linked to a chiral center at the benzylic position.[2] The steric bulk of the biphenyl group significantly influences the binding kinetics compared to simple phenyl-ethylamines.[1][2]
Structural Logic Diagram
The following diagram illustrates the structural relationship and the critical distinction between the target ethylamine and its amphetamine-class homolog.
Figure 1: Structural decomposition of N-methyl-1-(4-biphenylyl)ethylamine versus its propyl homolog.
Synthesis Protocols
The most robust method for synthesizing N-methyl-1-(4-biphenylyl)ethylamine is via the Reductive Amination of 4-acetylbiphenyl.[1][2] This route minimizes byproduct formation compared to direct alkylation.[2]
Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)[2]
Solvent: Methanol (MeOH) or Dichloromethane (DCM)[2]
Step-by-Step Workflow:
Imine Formation:
Dissolve 10 mmol of 4-acetylbiphenyl in 20 mL of anhydrous MeOH.
Add 15 mmol of Methylamine (excess) under inert atmosphere (N₂).
Mechanism:[2][3] The carbonyl oxygen is protonated (if acid catalyst like Ti(OiPr)₄ is used), facilitating nucleophilic attack by methylamine to form the imine intermediate .[1][2]
Dry organic layer over MgSO₄ and concentrate in vacuo.[1][2]
Purification: Flash column chromatography (Silica gel; DCM:MeOH:NH₄OH 95:5:1) is required to separate the secondary amine from any primary amine traces.[1][2]
Synthesis Pathway Diagram[1][2][3]
Figure 2: Reductive amination pathway from 4-acetylbiphenyl.[1][2]
Physicochemical Properties[2][6]
The following data points are critical for formulation and analytical method development. Values are derived from experimental data of structural analogs (CAS 86217-82-5) and computational prediction models (ACD/Labs).[1][2]
Property
Value (Predicted/Experimental)
Significance
LogP (Octanol/Water)
3.4 – 3.8
High lipophilicity; indicates significant blood-brain barrier (BBB) permeability.[1][2]
pKa (Basic)
9.5 ± 0.2
Exists predominantly as a cation at physiological pH (7.4).[1][2]
Boiling Point
~315°C (at 760 mmHg)
High boiling point requires GC methods with elevated ramp temperatures.[1][2]
Solubility
Low in water; High in DCM, DMSO, Ethanol
Free base is an oil; Hydrochloride salt is a crystalline solid.[1][2]
Topological Polar Surface Area
12.03 Ų
Low TPSA confirms high membrane permeability.[1][2]
Analytical Profiling
For identification and purity verification, the following analytical signatures are expected:
Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]
Fragmentation Pattern (EI, 70eV):
Base Peak (m/z 58): [CH(CH3)=NH(CH3)]+.[2] The iminium ion fragment is characteristic of N-methyl-ethylamines (and amphetamines).[1][2]
Tropylium/Biphenyl Fragments: Peaks at m/z 152 (biphenyl) and m/z 153 (biphenyl-H).[1][2]
Differentiation: The propyl homolog (4-phenylmethamphetamine) would show a base peak of m/z 72 (if N-methyl) or m/z 44 (if primary).[1][2] Since this is an ethylamine derivative, the cleavage alpha to the nitrogen yields the m/z 58 fragment (if it were N,N-dimethyl) or m/z 44 (if primary).[1][2]
Correction: For N-methyl-1-phenyl-ethylamine structure:
Cleavage of the C-C bond between the ring and the alpha-carbon.[1][2]
Novel Diarylethylamine Derivatives: Structural Frontiers, Synthesis, and Pharmacological Profiles
The following technical guide provides an in-depth review of novel diarylethylamine derivatives, designed for researchers and drug development professionals. Executive Summary The 1,2-diarylethylamine scaffold represents...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth review of novel diarylethylamine derivatives, designed for researchers and drug development professionals.
Executive Summary
The 1,2-diarylethylamine scaffold represents a privileged pharmacophore in medicinal chemistry, historically associated with analgesic and anesthetic properties. While early research yielded compounds like Lefetamine (a weak opioid/NMDA antagonist), recent developments have surged due to the emergence of "dissociative" New Psychoactive Substances (NPS). This renaissance has led to the discovery of potent N-methyl-D-aspartate (NMDA) receptor antagonists such as Ephenidine , Diphenidine , and Methoxphenidine (MXP) .
This guide analyzes the structure-activity relationships (SAR) of these novel derivatives, distinguishing between their dissociative (NMDA-mediated) and analgesic (Opioid-mediated) profiles. It provides validated synthetic protocols and examines the critical role of chirality in their pharmacological efficacy.
Structural Classification & SAR
The core scaffold consists of an ethylamine backbone substituted with two aryl rings.[1] The positioning of these rings dictates the primary pharmacological target.
The 1,2-Diarylethylamine Core
This is the dominant class for recent novel derivatives.
General Formula:
Key Features:
Chiral Center: The
-carbon (bearing and the amine) is chiral. The (S)-enantiomer is typically the more potent NMDA antagonist for lefetamine analogs, though species differences exist.
N-Substitution:
N-Ethyl (Ephenidine): Optimal for NMDA potency (Ki = 66 nM).
N-Methyl (Lefetamine): Increases opioid affinity but retains NMDA antagonism.
Piperidine/Pyrrolidine fusion: Leads to compounds like Diphenidine (piperidine ring encompasses the nitrogen).
Structural Divergence: Opioids vs. Dissociatives
Feature
Dissociative Profile (e.g., Ephenidine)
Opioid Profile (e.g., MT-45, Lefetamine)
Core Structure
Acyclic 1,2-diarylethylamine
Rigidified (Piperazine) or N,N-dimethyl
Primary Target
NMDA Receptor (PCP Site)
-Opioid Receptor (MOR)
Key Substituents
2-MeO, 3-MeO on Phenyl ring
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine
Stereochemistry
(S)-isomer often favored
(S)-isomer (MT-45)
Pharmacological Frontiers
NMDA Receptor Antagonism
Novel derivatives like Ephenidine and Diphenidine act as uncompetitive channel blockers at the phencyclidine (PCP) binding site of the NMDA receptor. This blockade prevents
influx, inhibiting Long-Term Potentiation (LTP) and producing dissociative anesthesia.
Binding Affinity Data (Human Cloned Receptors / Rat Forebrain):
Compound
NMDA Ki (nM)
DAT Ki (nM)
NET Ki (nM)
Ki (nM)
Ephenidine
66
379
841
629
Diphenidine
~20 - 30
~200
High
290
2-MXP
36 - 170
>10,000
>10,000
~124
Lefetamine
~500 - 1000
Weak
Weak
-
MK-801 (Ref)
1.7
>10,000
>10,000
-
Note: Ephenidine exhibits a "cleaner" pharmacological profile compared to Diphenidine, with higher selectivity for NMDA over dopamine transporters (DAT), reducing the risk of stimulant-like cardiotoxicity.
Mechanism of Action Visualization
The following diagram illustrates the downstream effects of 1,2-diarylethylamine binding at the synaptic level.
Caption: Mechanism of uncompetitive NMDA receptor antagonism by diarylethylamines leading to dissociative effects.
Synthetic Methodologies
Standard Protocol: Reductive Amination
The most robust route for synthesizing 1,2-diarylethylamines (e.g., Ephenidine) involves the reductive amination of deoxybenzoin derivatives. This method is favored for its operational simplicity and high yields.
Detailed Experimental Protocol: Synthesis of Ephenidine (Racemic)
Reagents:
1,2-Diphenylethanone (10.0 mmol)
Ethylamine (2.0 M in THF, 15.0 mmol)
Titanium(IV) isopropoxide (
) (12.0 mmol) [Lewis Acid Catalyst]
Sodium Borohydride (
) (15.0 mmol)
Methanol (MeOH) (Anhydrous)
Step-by-Step Procedure:
Imine Formation: In a flame-dried round-bottom flask under
, dissolve 1,2-diphenylethanone (1.96 g) in anhydrous THF (20 mL).
Add Ethylamine solution (7.5 mL) followed by
(3.55 mL) dropwise.
Stir the mixture at ambient temperature for 12–18 hours. The solution will turn slightly yellow/orange, indicating imine formation.
Reduction: Cool the reaction mixture to 0°C. Carefully add
(567 mg) followed by slow addition of MeOH (10 mL). Caution: Gas evolution ().
Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
Quenching: Quench the reaction by adding 1M NaOH (10 mL). A white precipitate (
) will form. Filter through a Celite pad and wash with Ethyl Acetate ().
Workup: Transfer filtrate to a separatory funnel. Wash with brine (2 x 20 mL). Dry the organic layer over
, filter, and concentrate in vacuo.
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc 8:2 + 1%
) or convert to HCl salt for recrystallization from Isopropanol/Ether.
Advanced Method: Asymmetric Synthesis
For pharmaceutical applications requiring enantiopurity (e.g., (S)-Ephenidine), the Ellman Auxiliary method is preferred over resolution.
Step 1: Condensation of phenylacetaldehyde with (S)-tert-butanesulfinamide.
Step 2: Diastereoselective addition of Phenyl Grignard (
).
Step 3: Acidic cleavage of the sulfinyl group to yield the chiral amine.
Synthesis Workflow Diagram
Caption: Synthetic pathway for Ephenidine via reductive amination of deoxybenzoin.
Future Outlook & Safety
The diarylethylamine scaffold remains a fertile ground for "scaffold hopping." Future medicinal chemistry efforts are likely to focus on:
Fluorine Substitution: Analogs like Fluorolintane show that adding fluorine to the phenyl ring can modulate metabolic stability and lipophilicity without destroying NMDA affinity.
Dual-Action Ligands: Designing molecules with balanced NMDA/Opioid activity (similar to Lefetamine but optimized) for neuropathic pain management, minimizing the addiction liability of pure opioids and the psychotomimetic effects of pure dissociatives.
Safety Note: Researchers must handle these compounds with extreme caution. The dissociative effects can be potent and long-lasting (up to 12+ hours for some derivatives). Standard chemical hygiene (fume hood, gloves, PPE) is mandatory during synthesis.
References
Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS One. Link
Kang, H., et al. (2017). Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties. Neuropharmacology. Link
Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. Link
Chu, L., et al. (2013). Pd-Catalyzed Enantioselective C-H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines. Science. Link
World Health Organization (WHO). (2020). Critical Review Report: 2-Methoxydiphenidine. Expert Committee on Drug Dependence. Link
Technical Application Note: Solvent Solubility Profiling for Methyl[1-(4-phenylphenyl)ethyl]amine
Abstract & Scope This application note provides a comprehensive protocol for the physicochemical characterization and solubility profiling of Methyl[1-(4-phenylphenyl)ethyl]amine . Due to the compound's lipophilic biphen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note provides a comprehensive protocol for the physicochemical characterization and solubility profiling of Methyl[1-(4-phenylphenyl)ethyl]amine . Due to the compound's lipophilic biphenyl core and ionizable secondary amine moiety, its solubility is highly dependent on pH and solvent polarity. This guide outlines the theoretical basis for solvent selection, detailed experimental protocols for thermodynamic and kinetic solubility determination, and analytical methods for quantification.
Chemical Identity & Physicochemical Prediction
Understanding the structural properties is a prerequisite for designing an effective solubility screen.
Property
Description
IUPAC Name
N-methyl-1-(4-phenylphenyl)ethanamine
Common Name
N-methyl-1-(biphenyl-4-yl)ethylamine
CAS Number
926246-82-4
Molecular Formula
C₁₅H₁₇N
Molecular Weight
211.31 g/mol
SMILES
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC
Predicted LogP
3.5 – 4.2 (Highly Lipophilic)
Predicted pKa
9.5 – 10.2 (Basic Secondary Amine)
Theoretical Solubility Behavior
Aqueous Media: The compound exists predominantly as a cationic species at pH < 8.0, significantly enhancing solubility in acidic media (e.g., 0.1 N HCl). At physiological pH (7.4), the equilibrium shifts toward the neutral free base, drastically reducing aqueous solubility (likely < 10 µg/mL), necessitating the use of surfactants or co-solvents.
Organic Solvents: The biphenyl moiety confers high solubility in semi-polar and non-polar organic solvents (DMSO, Ethanol, DCM).
Detection: UV at 254 nm (aromatic biphenyl absorption).
Retention Time: Expect elution at high organic composition (~6–7 min) due to the biphenyl core.
Solubility Data & Profile
Note: The values below are predicted ranges based on QSPR analysis of structural analogs (e.g., 1-(4-biphenylyl)ethylamine). These serve as reference targets for experimental validation.
This diagram illustrates the critical decision points in the shake-flask protocol to ensure data integrity.
Caption: Step-by-step decision tree for thermodynamic solubility profiling, ensuring saturation equilibrium is achieved.
Figure 2: Theoretical pH-Solubility Profile
This diagram visualizes the relationship between pH and solubility for a lipophilic base like Methyl[1-(4-phenylphenyl)ethyl]amine.
Caption: Theoretical solubility trajectory showing the transition from soluble cation to insoluble free base as pH increases.
Data Analysis & Interpretation
pH Dependency: The dramatic drop in solubility from pH 1.2 to 7.4 confirms the basic nature of the amine. Formulations for oral delivery may require salt forms (e.g., Hydrochloride, Tartrate) to improve dissolution rates in the GI tract.
Lipophilicity: High solubility in DMSO and Ethanol suggests that lipid-based formulations (LBFs) or amorphous solid dispersions (ASDs) are viable strategies if bioavailability is solubility-limited.
Troubleshooting:
Issue: Inconsistent HPLC peak areas.
Cause: Adsorption of the lipophilic compound to plastic tubes.
Solution: Use glass vials or low-binding polypropylene; add 5% ACN to aqueous buffers during the transfer step.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16774112, Methyl[1-(4-phenylphenyl)ethyl]amine. Retrieved from [Link]
Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for solubility protocols).
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
Application
Application Notes and Protocols for the Storage, Handling, and Stability Assessment of Methyl[1-(4-phenylphenyl)ethyl]amine
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage, handling, and stability assessment of Methyl[1-(4-phenylphenyl)ethyl]amine...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage, handling, and stability assessment of Methyl[1-(4-phenylphenyl)ethyl]amine and structurally related substituted phenylalkylamines. Ensuring the chemical integrity of this compound is paramount for the validity of experimental results, the safety of personnel, and the success of drug development programs. These application notes detail the intrinsic chemical liabilities of the molecule, outline protocols for forced degradation studies to elucidate potential degradation pathways, and provide a framework for developing a stability-indicating analytical method.
Introduction: The Criticality of Chemical Stability
Methyl[1-(4-phenylphenyl)ethyl]amine belongs to a class of phenylalkylamine derivatives that are of significant interest in medicinal chemistry and pharmacological research. The integrity of any active pharmaceutical ingredient (API) or research compound is fundamental to its study and application. Changes in purity due to degradation can lead to a loss of potency, the formation of toxic byproducts, and a misinterpretation of experimental data.[1] Therefore, a thorough understanding of a compound's stability profile is not merely a procedural formality but a cornerstone of scientific rigor.
This guide moves beyond simple storage recommendations to explain the underlying chemical principles governing the stability of this molecule. It provides actionable protocols based on established regulatory guidance and industry best practices for stress testing, which are essential for predicting shelf-life, selecting appropriate storage conditions, and developing robust analytical methods.[2]
Recommended Storage and Handling Procedures
Proper storage is the first line of defense against degradation. The primary amine and the benzylic carbon in the structure of Methyl[1-(4-phenylphenyl)ethyl]amine are susceptible to environmental factors.
Standard Storage Conditions
To maintain the long-term integrity of the compound, the following conditions are recommended. These are summarized for quick reference in Table 1.
Temperature: Refrigeration is recommended for long-term storage. A study on seized amphetamine showed that while degradation occurred under both refrigerated (4.7°C) and ambient (22.14°C) conditions, lower temperatures are generally preferred to slow the rate of chemical reactions.[3] For similar amines, storage between 0-8°C is often specified.[4]
Atmosphere: The amine functional group is susceptible to oxidation.[5] To minimize this risk, the compound should be stored under an inert atmosphere, such as argon or nitrogen.[6] The container should be sealed tightly to prevent exposure to air and moisture.[6][7]
Light: Photolytic degradation can occur upon exposure to UV or visible light.[2] Therefore, the compound must be stored in an amber or light-opaque container and kept in a dark location.[8]
Container: Use a tightly sealed, chemically resistant container, such as a glass vial with a PTFE-lined cap.
Table 1: Summary of Recommended Storage Conditions
Parameter
Recommended Condition
Rationale & References
Temperature
2-8°C (Refrigerated)
Slows the rate of thermal degradation and oxidative reactions.[3]
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents autoxidation of the amine functional group.[6]
Prevents contamination and exposure to air/moisture.[7][10]
Incompatibilities
Store away from strong oxidizing agents and acids.
Prevents rapid, uncontrolled chemical reactions.[6]
Safe Handling and Personal Protective Equipment (PPE)
As with any research chemical, appropriate safety precautions must be observed.
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[6][10]
Personal Protective Equipment: Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[11]
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and dispose of it as hazardous waste. Ensure the area is well-ventilated.[6]
Understanding the Chemical Stability Profile
The stability of Methyl[1-(4-phenylphenyl)ethyl]amine is dictated by its functional groups. The primary amine is a nucleophilic and basic center, while the benzylic C-H bond is relatively weak and prone to oxidation. Forced degradation studies are designed to probe these vulnerabilities under harsh conditions to predict long-term stability.[1][2]
Principal Degradation Pathways
The primary mechanisms of degradation for this class of compounds are oxidation, thermal decomposition, and photolysis.
Oxidative Degradation: This is often the most significant degradation pathway for amines.[5] Reaction with atmospheric oxygen (autoxidation) or other oxidizing agents can lead to the formation of N-oxides, hydroxylamines, or imines.[2][5] The presence of metal ions can catalyze these reactions.
Thermal Degradation: High temperatures provide the energy needed to break chemical bonds, leading to decomposition.[9] For primary amines, complex reactions like carbamate polymerization can occur, especially in the presence of CO2.[12]
Photolytic Degradation: Energy from light, particularly in the UV spectrum, can be absorbed by the aromatic rings, leading to the formation of reactive excited states and subsequent bond cleavage or rearrangement.[2][9]
Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions (strong acid or base) are used in stress testing to evaluate the compound's stability in different environments and to ensure the analytical method can resolve it from any potential salt forms or pH-driven degradants.[1]
Figure 2: A typical workflow for conducting a forced degradation study.
Step-by-Step Protocol:
Prepare Stock Solution: Prepare a stock solution of Methyl[1-(4-phenylphenyl)ethyl]amine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
Apply Stress Conditions: Aliquot the stock solution (or solid material for thermal stress) into separate vials for each condition. See Table 2 for recommended starting conditions. Include a control sample stored at 2-8°C in the dark.
Monitor and Sample: Monitor the reactions over time (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent peak area as determined by HPLC.
Quench Reactions: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the target analytical concentration.
Analyze: Analyze all samples, including the control, using a stability-indicating HPLC method (see Protocol 4.2).
Table 2: Recommended Starting Conditions for Forced Degradation Studies
Stress Condition
Reagent/Condition
Temperature
Duration (Typical)
Causality & Rationale
Acid Hydrolysis
0.1 M HCl
60-80°C
2 - 48 hours
To assess stability in acidic environments, which can occur during formulation or in physiological conditions. [1]
Hydrogen peroxide is a strong oxidizing agent used to simulate oxidative stress that can occur from atmospheric oxygen. [9]
Thermal
Dry Heat / 75% RH
80°C (or 20°C above accelerated stability)
24 - 72 hours
To evaluate the intrinsic thermal stability of the molecule in solid form, with and without humidity. [5][9]
Photolytic
ICH Q1B Option 2
Ambient
As per ICH Q1B
To determine if the compound is light-sensitive, which informs packaging and handling requirements. [9]
Protocol: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.
[2]
Step-by-Step Protocol:
Column and Mobile Phase Selection:
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point for aromatic amines.
[13] * Mobile Phase: Use a gradient elution to ensure separation of early-eluting polar degradants and the more retained parent compound. A typical mobile phase system is:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Rationale: Formic acid acts as a modifier to improve peak shape and is compatible with mass spectrometry (MS) if further characterization of degradants is needed.
[13]
Method Optimization:
Inject a mixture of the stressed samples (e.g., equal volumes of the degraded acid, base, and peroxide samples).
Optimize the gradient, flow rate (e.g., 1.0 mL/min), and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.
Detection:
Use a UV detector set at an appropriate wavelength (e.g., determined from a UV scan of the parent compound, often around 220-280 nm for aromatic systems).
A photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis.
Validation of Stability-Indicating Capability:
Specificity: Demonstrate that the parent peak is free from any co-eluting degradants. This is achieved using peak purity analysis from a PDA detector, where the spectra across the peak are compared. A purity angle less than the purity threshold (or a purity factor >0.995) indicates a pure peak.
[9] * Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should remain constant throughout the study, ideally between 95-105%. [5]This confirms that all major degradants are accounted for.
References
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Symbiosis. Retrieved February 24, 2026, from [Link]
Baertschi, S. W., et al. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Retrieved February 24, 2026, from [Link]
Wang, W., et al. (2019). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 11(1), 1-13. Retrieved February 24, 2026, from [Link]
Klick, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-254. Retrieved February 24, 2026, from [Link]
Alsante, K. M., et al. (2022). Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. Journal of Pharmaceutical and Biomedical Analysis, 218, 114885. Retrieved February 24, 2026, from [Link]
Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - (R)-(+)-1-(4-Methylphenyl)ethylamine. Retrieved February 24, 2026, from [Link]
Coulter, C., et al. (n.d.). Storage and Transportation Studies of Amphetamine, Methamphetamine.... Block Scientific. Retrieved February 24, 2026, from [Link]
Bello, A., & Idem, R. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. Retrieved February 24, 2026, from [Link]
Oreate AI. (2026, January 7). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Oreate AI Blog. Retrieved February 24, 2026, from [Link]
Benito, S., et al. (2020). Stability of seized amphetamine during 32 months of storage. Science & Justice, 60(3), 268-274. Retrieved February 24, 2026, from [Link]
University of South Alabama. (n.d.). Guidelines for Use and Safe Storage of Commonly Used Drugs and Controlled Substances. Retrieved February 24, 2026, from [Link]
University of Glasgow. (n.d.). Controlled Drugs and Precursors in Research. Retrieved February 24, 2026, from [Link]
Thompson, J., et al. (2017). Thermal degradation pathways of aqueous diamine CO2 capture solvents. Energy Procedia, 114, 2030-2038. Retrieved February 24, 2026, from [Link]
Application Notes and Protocols for the Safe Handling of Research Amines
For researchers, scientists, and drug development professionals, amines are a ubiquitous and indispensable class of reagents. Their utility as bases, nucleophiles, and key building blocks in organic synthesis is unparall...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, amines are a ubiquitous and indispensable class of reagents. Their utility as bases, nucleophiles, and key building blocks in organic synthesis is unparalleled. However, their reactivity also presents significant and varied hazards that demand rigorous adherence to safety protocols. This guide provides a comprehensive overview of the necessary precautions, handling procedures, and emergency responses for working with research amines, ensuring a safe and productive laboratory environment.
Understanding the Inherent Hazards of Amines
The first principle of safe laboratory practice is a thorough understanding of the materials being used. Amines, as a class, present a spectrum of hazards that can be broadly categorized by their chemical structure. A critical first step in any experimental design involving amines is a comprehensive hazard assessment.[1][2]
The Dichotomy of Amine Hazards: Aliphatic vs. Aromatic
The hazards associated with amines are not uniform and are significantly influenced by whether the nitrogen atom is attached to an aliphatic (carbon chain) or an aromatic (carbon ring) group.
Aliphatic Amines: The primary hazard of lower molecular weight aliphatic amines stems from their caustic and corrosive nature.[3] They are severe irritants to the skin, eyes, and mucous membranes.[3] Inhalation of their vapors, which often have a strong ammonia-like odor, can cause significant irritation to the nose and throat.[3] Furthermore, many low molecular weight aliphatic amines are highly flammable, with flashpoints that can be below 0°C.[3]
Aromatic Amines: While generally less caustic than their aliphatic counterparts, aromatic amines present a more insidious threat: carcinogenicity.[3][4] Many are proven or suspected human carcinogens, and they are readily absorbed through the skin.[3][5] Unlike aliphatic amines, they typically do not cause severe skin burns or corneal injury upon initial contact, which can lead to a false sense of security.[3] However, their long-term health effects can be severe.
Decoding the Safety Data Sheet (SDS)
The Safety Data Sheet (SDS), formerly known as the Material Safety Data Sheet (MSDS), is the most critical source of information for any chemical.[6] It is imperative to review the SDS for each specific amine before use.[1][4] The SDS provides a standardized, 16-section overview of the chemical's properties and associated hazards.[6]
Key Sections of an SDS for Amines:
Section Number
Section Title
Importance for Amine Safety
2
Hazards Identification
Provides a summary of the key hazards, including pictograms, signal words, and hazard statements. This is the first place to look for a quick assessment of the amine's dangers.[7]
4
First-Aid Measures
Details the necessary immediate actions in case of exposure via inhalation, skin contact, eye contact, or ingestion.[8]
7
Handling and Storage
Outlines the required precautions for safe handling and storage, including incompatible materials.[8]
8
Exposure Controls/Personal Protection
Specifies the necessary Personal Protective Equipment (PPE) and engineering controls to minimize exposure.[7]
10
Stability and Reactivity
Describes the chemical stability of the amine and conditions to avoid, such as incompatible materials that could lead to dangerous reactions.[8]
13
Disposal Considerations
Provides guidance on the proper disposal of the amine waste, which is crucial for environmental safety and regulatory compliance.[8]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy for handling amines relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source or isolate the worker from the hazard.
Fume Hoods: All work with volatile or corrosive amines should be conducted in a properly functioning chemical fume hood.[9] This is the most effective way to prevent inhalation of harmful vapors.
Ventilation: Laboratories should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[10]
Safety Showers and Eyewash Stations: These are essential for immediate decontamination in the event of a splash or spill. They must be readily accessible and tested regularly.[11][12]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is a critical barrier between the researcher and the chemical. The selection of PPE should be based on a thorough risk assessment and information from the SDS.[1][2]
Recommended PPE for Handling Amines:
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Protects against splashes and vapors that can cause severe eye irritation or permanent damage.
Hand Protection
Chemical-resistant gloves (e.g., nitrile, neoprene). The specific glove material should be chosen based on the breakthrough time for the amine being used (consult the glove manufacturer's compatibility chart).
Prevents skin contact, which can lead to irritation, burns, or absorption of toxic substances.
Body Protection
A flame-resistant lab coat is essential. For larger quantities or particularly hazardous amines, a chemical-resistant apron should be worn over the lab coat.
Protects personal clothing and skin from contamination.
Respiratory Protection
For most laboratory-scale operations in a fume hood, respiratory protection is not required. In situations where engineering controls are insufficient or during emergency response, a NIOSH-approved respirator with the appropriate cartridges for organic vapors/amines is necessary.
Prevents inhalation of harmful vapors that can cause respiratory tract irritation or systemic toxicity.
Application Notes and Protocols: From Theory to Practice
Adherence to established protocols is paramount for ensuring safety and reproducibility in the laboratory.
Protocol for the Preparation of a Standard Amine Solution (Example: 1 M Aqueous Ammonia)
This protocol outlines the preparation of a 1 M aqueous ammonia solution from a concentrated stock solution.
Appropriate PPE (chemical splash goggles, nitrile gloves, lab coat)
Procedure:
Pre-calculation: Determine the required volume of concentrated ammonium hydroxide. For example, to prepare 1 L of a 1 M solution from a 14.8 M stock solution, you would need approximately 67.6 mL.
Safety First: Don all required PPE and perform the entire procedure in a chemical fume hood.
Initial Dilution: Partially fill the volumetric flask with deionized water (approximately 500 mL for a 1 L flask).
Addition of Concentrated Amine: Carefully measure the calculated volume of concentrated ammonium hydroxide using a graduated cylinder or pipette and slowly add it to the water in the volumetric flask with gentle swirling. Always add the concentrated amine to water, never the other way around, to dissipate any heat generated.
Dilution to Volume: Allow the solution to cool to room temperature. Then, carefully add deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.[3]
Labeling: Immediately label the flask with the chemical name ("1 M Aqueous Ammonia"), concentration, date of preparation, and your initials.
Protocol for a Typical Laboratory Reaction: Acylation of an Amine
This protocol describes a general procedure for the acylation of a primary or secondary amine using an acyl chloride and a tertiary amine base like triethylamine (TEA).
Materials:
Primary or secondary amine
Acyl chloride
Triethylamine (TEA)
Anhydrous solvent (e.g., dichloromethane, DCM)
Round-bottom flask with a magnetic stir bar
Addition funnel
Inert gas supply (e.g., nitrogen or argon)
Ice bath
Appropriate PPE
Procedure:
Reaction Setup: In a chemical fume hood, assemble a dry, inert gas-flushed round-bottom flask containing a magnetic stir bar.
Reagent Addition: Dissolve the primary or secondary amine and triethylamine (typically 1.1-1.5 equivalents) in the anhydrous solvent.
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Slow Addition of Acyl Chloride: Add the acyl chloride dropwise to the stirred amine solution via an addition funnel. This is often an exothermic reaction, and slow addition is crucial to control the temperature.[1]
Reaction Monitoring: Allow the reaction to proceed, monitoring its progress by a suitable analytical technique (e.g., TLC or LC-MS).
Quenching the Reaction: Once the reaction is complete, it must be "quenched" to stop the reaction and neutralize any remaining reactive reagents.
Quenching Procedure: Slowly add a suitable quenching agent. For this reaction, a common quench is the slow addition of water or a saturated aqueous solution of sodium bicarbonate.[1] This should be done while the reaction flask is still in the ice bath to manage any exotherm.
Work-up: After quenching, the product is typically isolated through an extractive work-up. This often involves washing the organic layer with dilute acid (to remove excess amine and TEA), followed by a wash with brine, drying the organic layer, and removing the solvent under reduced pressure.[1]
Emergency Procedures: Preparing for the Unexpected
Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is essential.[1][2]
Spill Response
The appropriate response to a chemical spill depends on its size and the hazards of the material.
Workflow for Amine Spill Response:
Caption: Workflow for responding to an amine spill.
For spills of aliphatic amines, sodium bisulfite can be used for neutralization. For aromatic amines, absorb with an inert material like vermiculite or sand.
Personnel Exposure
Immediate action is critical in the event of personnel exposure.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove any contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Safe Storage and Waste Disposal
Proper storage and disposal are crucial for long-term laboratory safety and environmental protection.
Storage
Store amines in a cool, dry, well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[5]
Ensure that containers are tightly sealed and clearly labeled with the chemical name and hazard warnings.
Use secondary containment (e.g., a tray or bin) to contain any potential leaks.
Waste Disposal
Amine waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Never dispose of amines down the drain.
Collect amine waste in a designated, properly labeled, and sealed container.
Keep different types of chemical waste separate to prevent hazardous reactions.
Conclusion
Amines are powerful tools in the hands of a knowledgeable researcher. By understanding their hazards, diligently following established safety protocols, and being prepared for emergencies, scientists can harness the synthetic potential of amines while ensuring the safety of themselves and their colleagues. A culture of safety, built on a foundation of knowledge and respect for the materials we work with, is the cornerstone of successful and responsible research.
References
Organic Syntheses. (n.d.). diallylamine. Retrieved from [Link]
Organic Syntheses. (n.d.). 1,6-Octadien-3-amine, 3,7-dimethyl-. Retrieved from [Link]
Howcast. (2011, May 11). How to Prepare a Standard EDTA Solution [Video]. YouTube. [Link]
University of California, Berkeley. (2016, November 22). Quenching of Water Reactive Materials. The Sarpong Group. [Link]
University of Nevada, Reno. (2025, January). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety. [Link]
Labor Security System. (n.d.). Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory. Retrieved from [Link]
Science Equip. (2024, February 28). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
Storemasta. (2023, March 15). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. Retrieved from [Link]
Cleanroom Technology. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Retrieved from [Link]
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Method 350.1, Revision 2.0: Determination of Ammonia Nitrogen by Semi-Automated Colorimetry. Retrieved from [Link]
North Carolina Department of Labor. (n.d.). A Guide to Working with Corrosive Substances. Retrieved from [Link]
Gheni, S. A., Ali, M. M., Ta, G. C., Harbin, H. J., & Awad, S. A. (2024). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 31(1), 8–21. [Link]
American Chemical Society. (n.d.). ACS Chemical Health & Safety Template. SciSpace. Retrieved from [Link]
Enago Academy. (2022, December 26). An Overview of the ACS Style Guide. Retrieved from [Link]
MIT OpenCourseWare. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory. Retrieved from [Link]
American Chemical Society. (2025, April 8). ACS Style Quick Guide. ACS Guide to Scholarly Communication. [Link]
Yale University. (2021, June). Standard Operating Procedure: Corrosive Chemicals. Environmental Health & Safety. [Link]
NIOSH. (n.d.). NIOSH: Use proper PPE with chemo agents. Clinician.com. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Aniline (and homologs). Retrieved from [Link]
American Society of Health-System Pharmacists. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]
ResearchGate. (2014, November 27). How do I get rid of triethyl amine in a reaction? Retrieved from [Link]
Centers for Disease Control and Prevention. (2010, November 18). NIOSH Pocket Guide to Chemical Hazards: Ammonia. Retrieved from [Link]
King Abdullah University of Science and Technology. (n.d.). Working with Corrosives Guideline. Health & Safety. [Link]
ChemEd X. (2021, January 18). JCE 98.01 January 2021 Issue Highlights. Chemical Education Xchange. [Link]
Berry Group. (n.d.). Section 5.28 Title: Generating and Quenching Reactive Gases. Retrieved from [Link]
Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
ACS Publications. (2026, February 22). Journal of Chemical Education. Retrieved from [Link]
American Chemical Society. (n.d.). Safety Guidelines for Chemical Demonstrations. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Degradation Products, Stability Profiling, and Troubleshooting for Diarylethylamines (e.g., Diphenidine, Lefetamine, Methoxphenidine)
Introduction: The Scope of Support
Welcome to the technical support hub for the analysis of 1,2-diarylethylamines . This structural class—characterized by an ethylamine linker connecting two aryl groups (often with a piperidine or pyrrolidine ring)—presents unique stability and analytical challenges.
Unlike simple amines, the steric bulk of the diaryl system and the basicity of the nitrogen center create specific degradation pathways. Whether you are analyzing Lefetamine (a controlled analgesic), Diphenidine (DPH) , or Methoxphenidine (MXP) , this guide synthesizes forensic insight with rigorous analytical chemistry.
Issue 1: "I see split peaks or 'shoulders' on my main analyte peak."
Diagnosis:
This is rarely degradation. In 90% of cases involving diarylethylamines, this is due to regioisomeric contamination or chiral separation occurring unintentionally on achiral columns.
Technical Explanation:
Compounds like Methoxphenidine (MXP) are often synthesized as mixtures. The 2-MeO (ortho), 3-MeO (meta), and 4-MeO (para) isomers have identical masses (
296.2) and very similar hydrophobicities. On standard C18 columns with isocratic holds, they may partially resolve, looking like a "degraded" peak.
Resolution Protocol:
Switch Column Selectivity: Move from a C18 to a Biphenyl or Phenyl-Hexyl column. The pi-pi interactions offered by these stationary phases provide superior selectivity for positional isomers of aryl rings compared to hydrophobic interaction alone.
Check pH: Diarylethylamines are basic (
). Ensure your mobile phase pH is either high (pH > 10, using ammonium hydroxide) to keep the amine neutral and improve peak shape, or sufficiently low (pH < 3) to fully protonate it. Intermediate pH leads to peak broadening.
Issue 2: "My retention times are drifting, and peak tails are severe."
Diagnosis:
Secondary/Tertiary amine interaction with residual silanols on the column stationary phase.
Resolution Protocol:
Immediate Fix: Add ammonium formate (10 mM) to your aqueous mobile phase. The ammonium ions compete with the analyte for silanol binding sites, sharpening the peak.
Hardware Check: If analyzing "street" samples (e.g., NPS), be aware that unexpected inorganic salts (like zincates) can foul the column head, causing tailing.
The Challenge: Distinguishing N-Oxides from Hydroxylation
A common degradation product observed in forced degradation (oxidative stress) has a mass shift of +16 Da .
Possibility A: Hydroxylation of the phenyl ring (Metabolic/Abiotic).
Possibility B: N-oxidation of the tertiary amine (Abiotic/Oxidative).
Differentiation Strategy:
Feature
N-Oxide (Degradant)
Hydroxylated Analog (Metabolite)
Retention Time
Elutes earlier (more polar).
Elutes slightly earlier or co-elutes.
Fragmentation (MS/MS)
distinct loss of -16 Da (Oxygen) or -18 Da (Water) .
Predominantly loss of -18 Da (Water) .
In-Source Stability
Labile; may revert to parent mass in source.
Stable.
Visualizing the Fragmentation Logic
The following diagram illustrates the decision tree for identifying unknown peaks in your LC-MS trace.
Figure 1: Decision logic for classifying unknown degradants based on mass shift and retention behavior.
Module 3: Forced Degradation Protocols
Directive: Do not rely on generic "small molecule" protocols. Diarylethylamines are chemically robust against hydrolysis but sensitive to oxidation and light.
Standard: ICH Q1A(R2) Adapted for Diarylethylamines
Hydrolytic Stress (Acid/Base)
Protocol: Dissolve 1 mg/mL in 0.1 N HCl and 0.1 N NaOH. Reflux at 60°C for 4 hours.
Expected Outcome:Minimal Degradation.
Why? The 1,2-diarylethylamine scaffold lacks hydrolyzable esters or amides. If you see degradation here, check your sample purity—you may be degrading an excipient or a cutting agent, not the API.
Oxidative Stress (Critical)
Protocol: 0.3% Hydrogen Peroxide (
) at Room Temperature for 2–24 hours.
Expected Outcome: Formation of N-Oxides (M+16).
Mechanism: The tertiary nitrogen is electron-rich and easily attacked by reactive oxygen species (ROS).
Note: If analyzing Methoxphenidine (MXP), you may also see oxidation on the methoxy group, leading to O-demethylation over long periods.
Photolytic Stress
Protocol: Expose solid state and solution (in quartz vials) to 1.2 million lux hours (per ICH Q1B).
Expected Outcome: Radical-mediated cleavage of the benzylic bond.
Key Degradant: Cleavage between the alpha-carbon and the nitrogen, or the alpha/beta carbons, yielding aldehydes (e.g., benzaldehyde derivatives) and free amines .
Module 4: Fragmentation Pathways (Mechanism)
Understanding how these molecules break apart in a mass spectrometer is crucial for identifying degradation products versus background noise.
Core Pathway: Alpha-Cleavage
The dominant fragmentation event in ESI-MS/MS for this class is the cleavage of the C-C bond between the two aryl rings or the C-N bond.
Figure 2: Primary fragmentation pathway. The "Iminium Ion" is typically the quantifier ion in MRM methods.
Module 5: Frequently Asked Questions (FAQ)
Q: I found a zinc-based impurity in my sample. Is this a degradation product?A: No, this is a synthesis artifact. Recent forensic literature indicates that "street" samples of Methoxphenidine often contain zincates (e.g., tetrachlorozincate) due to the use of zinc catalysts in the reductive amination synthesis step. This is a manufacturing impurity, not a stability issue.
Q: Can I use GC-MS for these degradation studies?A: Use with caution. The high temperatures of the GC injection port (250°C+) can induce thermal degradation (pyrolysis) that mimics oxidative degradation. N-oxides, if present, will often decompose back to the parent amine or undergo Cope elimination in the injector, leading to false negatives. LC-MS/MS is the gold standard for stability profiling here.
Q: My standard solution turned yellow. Is it compromised?A: Likely yes. Yellowing in amine solutions often indicates the formation of imines or conjugated oxidation products (N-oxides). Perform a system suitability check immediately.
References
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5] International Council for Harmonisation.[5] [Link]
Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues.[6][7] PLOS ONE. [Link]
Hlozek, T., et al. (2014). Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted. (Contextualizing zinc impurities in NPS). [Link]
Castiglioni, S., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS.[8] (General principles for amine fragmentation). [Link]
Technical Support Center: Bioassay Solubility Optimization
Status: Operational Operator: Senior Application Scientist Topic: Overcoming Aqueous Solubility Barriers in Bioassays Executive Summary Solubility is the silent killer of bioassay data. A compound that precipitates or fo...
Solubility is the silent killer of bioassay data. A compound that precipitates or forms colloidal aggregates does not just reduce signal—it generates false negatives (via loss of concentration) and false positives (via non-specific protein sequestration). This guide moves beyond basic "shake and heat" advice to provide structural, kinetic, and chemical engineering solutions for your assay workflows.
Troubleshooting Guide (Q&A)
Q1: My compound precipitates immediately when I dilute my DMSO stock into the assay buffer. How do I fix this "crash-out"?
Diagnosis: You are likely experiencing Kinetic Solubility Shock .
When a hydrophobic compound dissolved in 100% DMSO is introduced directly into an aqueous buffer, the rapid change in polarity creates a local supersaturation event. The compound nucleates and precipitates before it can disperse, even if the final concentration is theoretically below its thermodynamic solubility limit.
The Solution: The Intermediate Dilution Method
Do not pipette 100% DMSO stock directly into the assay well. Instead, use an intermediate "stepping stone" plate to lower the DMSO concentration gradually.
Protocol: Intermediate Dilution Workflow
Source: Start with your 10 mM stock in 100% DMSO.
Intermediate Step: Prepare an intermediate plate with a compatible solvent/buffer mix (e.g., 10% DMSO in buffer). Dilute your stock here first.[1]
Why? This reduces the concentration shock. The compound faces a less hostile polarity shift.
Final Step: Transfer from the intermediate plate to the final assay plate.
Result: The final DMSO concentration is low (e.g., 0.1–1%), but the compound has already been "wetted" and dispersed.
Figure 1: Comparison of direct transfer (high risk of precipitation) vs. intermediate dilution (stabilized kinetic solubility).
Q2: My IC50 curves have steep Hill slopes (>2.0) or show activity that disappears when I add albumin. Is this real inhibition?
Diagnosis: You are likely dealing with Colloidal Aggregation (PAINS) .
Many hydrophobic compounds do not precipitate into visible crystals but form invisible colloidal particles (100–500 nm). These colloids sequester enzymes non-specifically, leading to false-positive inhibition.[2] This is common in "Promiscuous Assay Interference Compounds" (PAINS).
The Solution: The Detergent Sensitivity Test
Colloidal aggregates are sensitive to non-ionic detergents. If your compound's activity is due to aggregation, adding a detergent will disrupt the colloid and abolish the inhibition.
Protocol: Detergent Counter-Screen
Control Arm: Run your standard dose-response curve.
Test Arm: Run the same curve with the addition of 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer.
Analysis:
Inhibition Remains: The compound is likely a true specific inhibitor.
Inhibition Disappears (IC50 shifts >10-fold): The compound was acting via colloidal aggregation.[3]
Reference: This methodology is grounded in the foundational work on promiscuous inhibitors by Shoichet et al., which established detergent sensitivity as the gold standard for identifying aggregators [1, 2].
Figure 2: Decision tree for identifying false positives caused by colloidal aggregation using detergent sensitivity.
Q3: I cannot use DMSO above 0.5% because my cells are sensitive, but my compound won't dissolve. What are my alternatives?
Diagnosis: You have hit the Solvent Toxicity Ceiling .
Primary cells and neurons are often intolerant to DMSO concentrations >0.1%. Increasing DMSO to solve solubility issues will only introduce cellular artifacts (membrane permeabilization, apoptosis).
The Solution: Complexation with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[1][4] They encapsulate hydrophobic drugs, rendering them water-soluble without the need for organic solvents.
Protocol: HP-β-Cyclodextrin Formulation
Selection: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[4] It is more soluble and less toxic than parent β-cyclodextrin.
Preparation: Prepare a 20–40% (w/v) stock solution of HP-β-CD in water or buffer.
Solubilization: Add your compound powder directly to this CD solution (or add a small volume of high-concentration DMSO stock to the CD solution).
Mixing: Vortex and sonicate. The CD will sequester the compound.
Application: You can often apply this directly to cells. HP-β-CD is generally pharmacologically inert and well-tolerated up to high concentrations [3].
Technical Reference Data
Solvent Compatibility Matrix
Use this table to select the appropriate solubilizing agent based on your assay type.
Pro: Volatile. Con: High evaporation rate alters concentrations; metabolic effects in cells.
HP-β-Cyclodextrin
0.5% – 2% (w/v)
> 5% (w/v)
Encapsulation
Pro: Biocompatible; prevents aggregation. Con: Can strip cholesterol from cell membranes if used in excess.
BSA (Albumin)
0.1% (w/v)
0.1% – 1% (w/v)
Protein Carrier
Pro: Physiologically relevant. Con: High non-specific binding; may lower "free" drug concentration (shift potency).
References
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[5] Nature Protocols, 1(2), 550–553.
Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429–1435.
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.
Assay Guidance Manual (NCBI). Assay Interference by Aggregation.
Technical Support Hub: Purification of Methyl[1-(4-phenylphenyl)ethyl]amine
Case ID: PUR-AMINE-BP-001 Subject: Optimization of Free Base Isolation and Salt Crystallization Protocols Molecule Class: Lipophilic Aralkyl Amines (Biphenyl Derivative)[1] Executive Summary You are dealing with Methyl[1...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-AMINE-BP-001
Subject: Optimization of Free Base Isolation and Salt Crystallization Protocols
Molecule Class: Lipophilic Aralkyl Amines (Biphenyl Derivative)[1]
Executive Summary
You are dealing with Methyl[1-(4-phenylphenyl)ethyl]amine (also known as N-methyl-1-(4-biphenylyl)ethylamine).[1] This molecule presents a specific purification challenge due to the biphenyl moiety , which imparts significant lipophilicity (hydrophobicity) compared to simpler phenyl-alkyl amines.
The Core Conflict: The molecule is too lipophilic for standard aqueous-based salt crystallizations (leading to "oiling out"), yet the free base is likely an oil or low-melting solid prone to oxidation and carbamate formation.
The Solution: A hybrid approach using Acid-Base Extraction for chemical cleanup (removal of neutrals) followed by Non-Aqueous Crystallization for the salt form.[1]
Part 1: Diagnostic Matrix (Free Base vs. Salt)
Before selecting a protocol, determine your end-goal using this decision matrix.
Part 2: Protocol A — Chemical Purification (The "Cleanup")
Target: Removal of neutral impurities (starting materials) and non-basic byproducts.
Method: Acid-Base (A/B) Extraction.[1][2]
Scientific Rationale:
Because of the biphenyl group, the free base is highly soluble in non-polar solvents.[2] However, the salt form of this specific amine is often sparingly soluble in cold water , which causes yield loss in standard A/B extractions if the aqueous volume is too low.[2]
Step-by-Step Workflow
Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) or Toluene .
Why: These solvents solvate the biphenyl tail effectively.[2]
Acid Extraction: Extract the organic layer with 1M HCl (aq) .
Critical Check: Do not use concentrated acid, or the salt may precipitate immediately as a gum at the interface (oiling out).[2]
Action: If an emulsion/gum forms, add a small amount of Methanol to break it.[2]
Wash (Neutrals Removal): Keep the Aqueous Acidic Layer .[2] Wash it 2x with fresh DCM.[2]
Result: Neutral impurities (unreacted biphenyls) stay in the DCM. The amine salt stays in the water.[2]
Basification: Cool the aqueous layer to 0–5°C. Slowly add 10M NaOH until pH > 12.
Observation: The free base will liberate as an oil.[2]
Extraction: Extract the turbid aqueous mixture with Tert-Butyl Methyl Ether (TBME) or DCM .[1]
Drying: Dry organic layer over
, filter, and concentrate in vacuo.
Visual Workflow (A/B Extraction Loop):
Caption: Logical flow for Acid-Base purification, highlighting the critical phase separation step where lipophilic amine salts may oil out.
Part 3: Protocol B — Salt Crystallization (The "Polishing")
Target: High purity solid (removal of isomeric impurities) and stability.
Method: Non-Aqueous Crystallization.[2]
The "Oiling Out" Problem:
Aralkyl amine salts with lipophilic tails (like biphenyl) often exhibit "Liquid-Liquid Phase Separation" (LLPS) before crystallizing.[1] This results in a sticky oil at the bottom of the flask that hardens into an impure glass.[2]
Dissolve the Free Base (from Protocol A) in a minimal amount of warm Isopropanol (IPA) (approx. 50–60°C).[1]
Add a stoichiometric amount (1.05 eq) of acid (e.g., HCl in IPA or Dioxane).[2][3] Do not use aqueous HCl.
Seeding (Critical):
Cool the solution slightly.[2][4] If available, add a tiny crystal of the pure salt.[2]
Why: This bypasses the nucleation energy barrier, preventing the formation of an amorphous oil.[2]
Anti-Solvent Addition:
Slowly add Diisopropyl Ether (IPE) or Ethyl Acetate dropwise while stirring.[1][2]
Stop immediately when a persistent cloudiness appears.[2]
Controlled Cooling:
Allow the mixture to cool to room temperature slowly (turn off the heat bath and let it sit in the bath).
Warning: Shock cooling (ice bath) will cause oiling out.[2][3]
Isolation:
Filter the white crystals.[2] Wash with cold IPE.[2]
Part 4: Troubleshooting & FAQs
Q1: The salt formed a sticky yellow oil at the bottom of the flask. How do I fix this?
Diagnosis: This is "Oiling Out" (LLPS). It happens when the temperature is above the saturation point of the oil phase but below the melting point of the crystal.
Fix:
Reheat the mixture until the oil dissolves back into a clear solution.
Add a small amount of a polar co-solvent (e.g., 5% Methanol or Ethanol) to increase solubility slightly.[2]
Seed the solution at a higher temperature.
Cool very slowly (1°C per minute). Vigorous stirring helps prevent oil droplets from coalescing.[2]
Q2: I need to separate the enantiomers (Chiral Resolution). Which acid should I use?
Recommendation: For 1-phenyl-ethylamine derivatives, Tartaric Acid or Mandelic Acid are the gold standards.[1][2]
Protocol: Use L-(+)-Tartaric acid in Methanol/Acetone .[1][2]
Note: The diastereomeric salt solubility difference is usually maximized in alcoholic solvents, not water, due to the biphenyl group [1, 2].[2]
Q3: My yield is low after crystallization.
Cause: The biphenyl amine salt is likely too soluble in the organic solvent (especially if excess alcohol was used).[3]
Fix:
A Comparative Guide to Reference Standards for the Analysis of Methyl[1-(4-phenylphenyl)ethyl]amine and Related Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and forensic analysis, the accurate identification and quantification of active pharmaceutical ingredients (A...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and forensic analysis, the accurate identification and quantification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities are paramount. This guide provides a comprehensive comparison of reference standards and analytical methodologies for the analysis of Methyl[1-(4-phenylphenyl)ethyl]amine, a compound of interest within the broader class of aromatic amines. Given the limited commercial availability of a certified reference standard for this specific molecule, we will draw upon established principles and leverage data from structurally similar and more readily available analogs, such as 1-(4-Methylphenyl)ethylamine, to illustrate best practices. This approach equips researchers with the necessary framework to qualify in-house standards and validate analytical methods for novel or rare compounds.
The Cornerstone of Accurate Analysis: Understanding Reference Standards
A reference standard is a highly purified and well-characterized substance used as a measurement base. In analytical chemistry, it is the benchmark against which all samples are compared. The integrity of analytical data is, therefore, intrinsically linked to the quality of the reference standard used.
There are two main categories of chemical reference standards:
Primary Reference Standards: These are of the highest purity and are established without comparison to another standard. Their purity is typically determined by a variety of tests, and they are often supplied by national or international metrological institutes or pharmacopeias (e.g., USP, EP).
Secondary Reference Standards (or Working Standards): These are standards that are qualified against a primary reference standard. They are used for routine laboratory analysis to conserve the more expensive primary standard.
For a novel or less common compound like Methyl[1-(4-phenylphenyl)ethyl]amine, a primary reference standard from a pharmacopeia is unlikely to be available. Therefore, a researcher's journey typically begins with sourcing a high-purity chemical from a reputable commercial supplier, which is then rigorously characterized and qualified as an in-house primary or secondary standard.
Selecting and Qualifying a Reference Standard: A Step-by-Step Approach
When a certified reference material (CRM) for your specific analyte is not available, the following workflow is recommended for establishing a reliable in-house reference standard.
Comparative
Spectroscopic comparison of Methyl[1-(4-phenylphenyl)ethyl]amine isomers
Spectroscopic Comparison Guide: Methyl[1-(4-phenylphenyl)ethyl]amine Isomers Executive Summary & Application Scope Methyl[1-(4-phenylphenyl)ethyl]amine , chemically defined as -methyl-1-(4-biphenylyl)ethylamine , represe...
Methyl[1-(4-phenylphenyl)ethyl]amine , chemically defined as
-methyl-1-(4-biphenylyl)ethylamine , represents a critical structural class in medicinal chemistry, serving as both a chiral building block and a pharmacophore scaffold in CNS-active agent development.[1]
This guide provides a rigorous spectroscopic comparison of this target molecule against its primary isomers. For drug development professionals, distinguishing these isomers is vital due to their distinct pharmacological profiles and regulatory implications.[1]
The Comparison Matrix:
Stereoisomers (Enantiomers):
- vs. -Methyl[1-(4-phenylphenyl)ethyl]amine.[1] Critical for chiral drug efficacy and toxicity.[1]
Structural Isomers (Regioisomers): Comparison with
-Methyl-1,2-diphenylethylamine (a structural isomer and analog of the controlled substance Lefetamine).
Structural & Spectroscopic Profile
The Target Molecule: Methyl[1-(4-phenylphenyl)ethyl]amine[1][2]
Differentiation: Lacks the biphenyl conjugation; contains two mono-substituted phenyl rings in different chemical environments (geminal vs. vicinal).[1]
Spectroscopic Differentiation Strategy
Nuclear Magnetic Resonance (NMR) Analysis
The most definitive method for distinguishing the target from its structural isomer is proton NMR (
-methyl singlet ( 2.[1][2]35) will split into two distinct singlets.
Mechanism: Diastereomeric solvates form via hydrogen bonding between the amine and the alcohol.[1] The shielding anisotropy of the anthryl ring induces a shift (
Using the Mosher Model , the spatial arrangement of the phenyl and CF
groups of the auxiliary will shield/deshield protons differently, allowing assignment of the C1 stereocenter.[1]
References
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link[1]
Daicel Corporation. (2023).[1] Chiral Column Selection Guide for Amine Resolution. Chiral Technologies. Link
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for Biphenyl AA'BB' coupling constants).
PubChem. (2024).[1] Compound Summary: 1-(4-Biphenylyl)ethylamine.[1] National Library of Medicine.[1] Link[1]